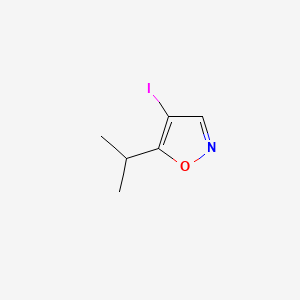
4-Iodo-5-(propan-2-yl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-5-(propan-2-yl)-1,2-oxazole is a heterocyclic organic compound characterized by the presence of an iodine atom at the 4th position and an isopropyl group at the 5th position on an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-(propan-2-yl)-1,2-oxazole typically involves the iodination of a suitable oxazole precursor. One common method includes the use of iodine and a strong oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production method.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-5-(propan-2-yl)-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The oxazole ring can be reduced to form saturated heterocycles using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide, potassium carbonate).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), catalysts (e.g., palladium on carbon), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted oxazoles with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated heterocycles.
Applications De Recherche Scientifique
4-Iodo-5-(propan-2-yl)-1,2-oxazole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is investigated for its biological activity and potential as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of 4-Iodo-5-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The iodine atom and isopropyl group contribute to the compound’s binding affinity and selectivity towards its targets. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Iodo-5-methyl-1,2-oxazole
- 4-Iodo-5-ethyl-1,2-oxazole
- 4-Iodo-5-(1-methoxypropan-2-yl)-1,2-oxazole
Uniqueness
4-Iodo-5-(propan-2-yl)-1,2-oxazole is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C6H8INO |
|---|---|
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
4-iodo-5-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C6H8INO/c1-4(2)6-5(7)3-8-9-6/h3-4H,1-2H3 |
Clé InChI |
PFZTYSJGLCAIMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=NO1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


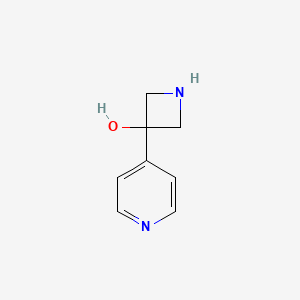
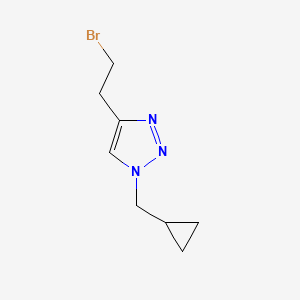
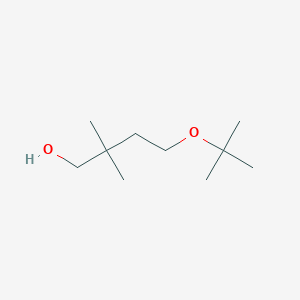



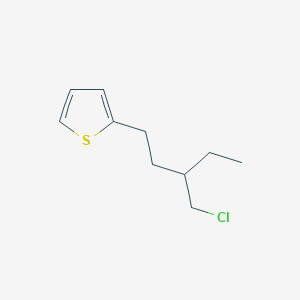

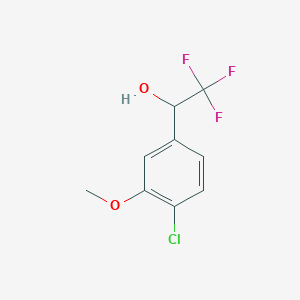
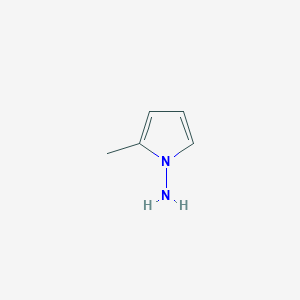
![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)
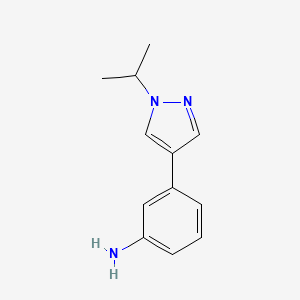

![6-Bromo-3-methylbenzo[c]isoxazole](/img/structure/B13557403.png)
